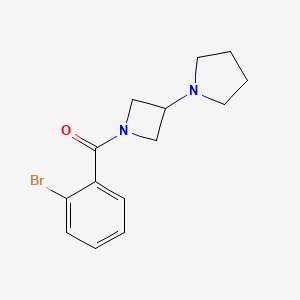
(2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as BRD-K67924036, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives, which have been studied extensively for their pharmacological properties. In
Applications De Recherche Scientifique
(2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its potent pharmacological properties. It has been found to exhibit strong activity in various assays, making it a useful tool for studying the mechanisms of inflammation, tumor growth, and neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route for this compound. In addition, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans. Finally, the development of novel derivatives of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
In conclusion, (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a promising compound with potential therapeutic applications. Its potent pharmacological properties make it a useful tool for studying the mechanisms of inflammation, tumor growth, and neurological disorders. Further research is needed to fully understand its mechanism of action, toxicity, and potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction between 2-bromobenzoyl chloride and 3-pyrrolidin-1-ylazetidin-1-amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography to obtain a pure compound with a high yield.
Propriétés
IUPAC Name |
(2-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNHAAJLOCELNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)
![2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2613476.png)
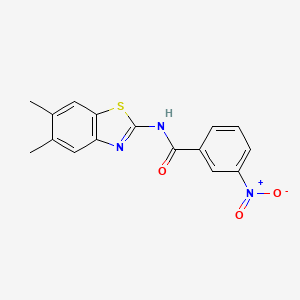

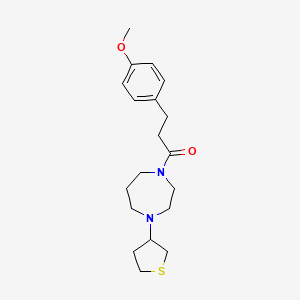
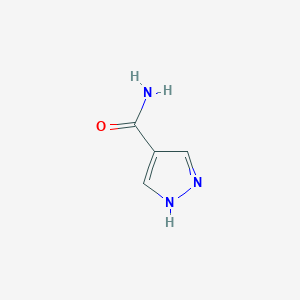


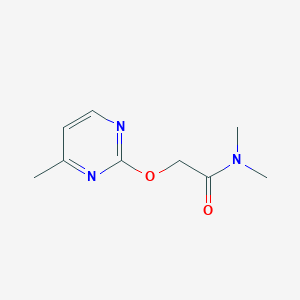

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)
![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613495.png)